molecular formula C17H16N4O2S B12043636 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-55-9

4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12043636
CAS No.: 478255-55-9
M. Wt: 340.4 g/mol
InChI Key: LRRKEPFQVURGTK-VCHYOVAHSA-N
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Description

2-(((3-MERCAPTO-5-(3-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-MERCAPTO-5-(3-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the triazole derivative with 6-methoxyphenol under suitable conditions, often using a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the phenolic and triazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials with unique properties.

Biology

    Enzyme Inhibition: Some triazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.

    Antimicrobial Activity: These compounds often exhibit antimicrobial properties and are studied for potential therapeutic applications.

Medicine

    Drug Development: Triazole derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.

Industry

    Agriculture: These compounds can be used as fungicides and herbicides.

    Pharmaceuticals: They are used in the synthesis of various pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-(((3-MERCAPTO-5-(3-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar biological activities.

    Benzotriazole: Another triazole derivative with applications in corrosion inhibition and pharmaceuticals.

Uniqueness

2-(((3-MERCAPTO-5-(3-METHYL-PH)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

478255-55-9

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O2S/c1-11-5-3-6-12(9-11)16-19-20-17(24)21(16)18-10-13-7-4-8-14(23-2)15(13)22/h3-10,22H,1-2H3,(H,20,24)/b18-10+

InChI Key

LRRKEPFQVURGTK-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

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